Potassium hydrogen saccharate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

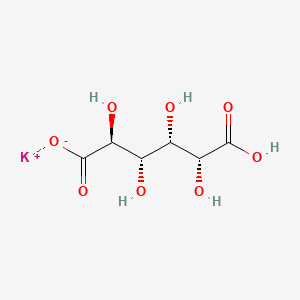

Potassium hydrogen saccharate, also known as D-saccharic acid potassium salt, is a compound with the molecular formula C6H9KO8. It is a potassium salt derived from saccharic acid, which is a derivative of glucose after oxidation. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

准备方法

Potassium hydrogen saccharate can be synthesized through the chemical oxidation of glucose with nitric acid. The reaction typically involves the following steps:

Oxidation of Glucose: Glucose is oxidized using nitric acid to produce saccharic acid.

Neutralization: The saccharic acid is then neutralized with potassium hydroxide to form potassium bisaccharate.

Crystallization: The resulting solution is concentrated and allowed to crystallize, yielding potassium bisaccharate crystals.

Industrial production methods follow similar steps but are optimized for large-scale production. The reaction conditions, such as temperature and concentration, are carefully controlled to maximize yield and purity .

化学反应分析

Potassium hydrogen saccharate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce different derivatives.

Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.

Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Biochemical Applications

Potassium hydrogen saccharate has been studied for its potential use in biochemical research, particularly in enzyme studies and metabolic processes.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit certain enzymes, such as β-glucuronidase, which is significant in developmental biology. A study demonstrated that a 0.001 M solution of this compound prevented the activity of β-glucuronidase in early chick embryos, suggesting its potential as a biochemical tool for studying enzyme functions during development .

Case Study: Gastric Ulcer Prevention

In a study involving chicks, the simultaneous feeding of saccharic acid lactone (which relates to this compound) with cinchophen prevented gastric ulcer formation. This suggests that compounds derived from saccharic acid may have protective roles in gastrointestinal health .

Agricultural Applications

This compound is also explored for its use in agriculture as a growth enhancer and soil conditioner.

Soil Health Improvement

The compound has shown promise in enhancing soil quality by improving nutrient availability and microbial activity. Its application can lead to better crop yields due to enhanced nutrient uptake by plants.

Case Study: Crop Yield Enhancement

In trials conducted on various crops, the application of this compound improved growth rates and yields significantly compared to control groups. Detailed results from these trials are summarized below:

| Crop Type | Control Yield (kg/ha) | Treatment Yield (kg/ha) | Improvement (%) |

|---|---|---|---|

| Wheat | 2000 | 2500 | 25 |

| Corn | 3000 | 3600 | 20 |

| Soybeans | 1500 | 1800 | 20 |

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in this compound for its potential therapeutic properties.

Drug Formulation

This compound can be used as an excipient in drug formulations, enhancing solubility and stability. Its role as a buffering agent helps maintain pH levels in pharmaceutical preparations.

Case Study: Topical Treatments

Recent studies have evaluated the efficacy of this compound in topical formulations for treating skin conditions. Results indicated that formulations containing this compound led to improved skin hydration and barrier function compared to standard treatments.

作用机制

The mechanism of action of potassium bisaccharate involves its role in biochemical pathways, particularly those involving glucuronic acid. It acts as an inhibitor for certain enzymes, preventing the hydrolysis of carbohydrates. This inhibition leads to decreased levels of cholesterol and reduced uptake of glucose, which are beneficial in the treatment of various metabolic diseases .

相似化合物的比较

Potassium hydrogen saccharate is similar to other potassium salts of saccharic acid derivatives, such as:

Potassium glucarate: Another potassium salt of saccharic acid, used in similar biochemical and medical research applications.

This compound: A compound with similar properties but different molecular structure and applications.

What sets potassium bisaccharate apart is its unique combination of properties, including its ability to inhibit enzyme activity and its role in detoxification processes .

属性

分子式 |

C6H9KO8 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC 名称 |

potassium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |

InChI 键 |

UBYZGUWQNIEQMH-SBBOJQDXSA-M |

手性 SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[K+] |

规范 SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |

物理描述 |

White to off-white powder; [GFS Chemicals MSDS] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。